Home > Products > Screening Compounds P10222 > 13,21-Dihydroeurycomanone
13,21-Dihydroeurycomanone - 129587-06-0

13,21-Dihydroeurycomanone

Catalog Number: EVT-3318462
CAS Number: 129587-06-0
Molecular Formula: C20H26O9
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
13,21-Dihydroeurycomanone is a natural product found in Eurycoma longifolia with data available.
Overview

13,21-Dihydroeurycomanone is a quassinoid compound derived from the roots of Eurycoma longifolia, a medicinal plant commonly known as Tongkat Ali. This compound is part of a larger family of quassinoids, which are known for their diverse biological activities, including anti-cancer, anti-malarial, and aphrodisiac effects. The structural complexity and bioactivity of 13,21-dihydroeurycomanone make it a significant subject of study in pharmacology and natural product chemistry.

Source and Classification

Eurycoma longifolia is native to Southeast Asia and has been traditionally used for its health benefits. The compound 13,21-dihydroeurycomanone is classified as a quassinoid, which is characterized by its bitter taste and potent biological effects. Quassinoids are known to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Synthesis Analysis

Methods

The synthesis of 13,21-dihydroeurycomanone typically involves extraction from Eurycoma longifolia roots using polar organic solvents such as methanol or ethanol. The extraction process can include the following steps:

  1. Extraction: Plant material is extracted with a polar organic solvent at elevated temperatures (50-70°C) for several hours.
  2. Filtration: The extract is filtered to remove solid residues.
  3. Evaporation: The solvent is evaporated under reduced pressure to yield a crude extract.
  4. Chromatography: Further purification is achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate specific compounds like 13,21-dihydroeurycomanone from the crude extract .

Technical Details

The isolation process may involve multiple chromatographic steps to separate various quassinoids based on their polarity and molecular weight. The purity of the final product can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) .

Molecular Structure Analysis

Structure

The molecular formula of 13,21-dihydroeurycomanone is C21H30O8C_{21}H_{30}O_8. Its structure features a complex arrangement of rings typical of quassinoids, contributing to its biological activity.

Data

  • Molecular Weight: Approximately 430.5 g/mol.
  • NMR Spectroscopy: Characteristic signals in the NMR spectrum allow for the identification of functional groups and the confirmation of its structure .
Chemical Reactions Analysis

Reactions

13,21-Dihydroeurycomanone may undergo various chemical reactions typical for ketones and alcohols:

  1. Oxidation: It can be oxidized to form more reactive intermediates.
  2. Reduction: Potentially reducible to form corresponding alcohols.
  3. Condensation Reactions: It may participate in condensation reactions with other organic compounds under acidic or basic conditions.

Technical Details

The reactivity of 13,21-dihydroeurycomanone can be influenced by its functional groups and the presence of other reactive species in solution .

Mechanism of Action

The mechanism by which 13,21-dihydroeurycomanone exerts its biological effects involves several pathways:

  1. Cell Signaling Pathways: It may modulate signaling pathways related to inflammation and cell proliferation.
  2. Hormonal Activity: Evidence suggests that it influences testosterone synthesis and release, impacting male reproductive health.
  3. Anti-Cancer Activity: It has been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction in malignant cells .

Data

Studies have demonstrated that 13,21-dihydroeurycomanone exhibits significant bioactivity against cancer cell lines and enhances spermatogenesis by inhibiting phosphodiesterase activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light which may cause photodegradation.

Relevant analyses include melting point determination and solubility tests in various solvents to ascertain purity and stability .

Applications

13,21-Dihydroeurycomanone has several scientific applications:

  1. Pharmacological Research: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth.
  2. Aphrodisiac Studies: Explored for enhancing male fertility by increasing testosterone levels.
  3. Natural Product Chemistry: Serves as a model compound for studying quassinoids' structure-activity relationships.
Introduction to 13,21-Dihydroeurycomanone as a Research Entity

Biogeographical Origins in Eurycoma longifolia Jack

13,21-Dihydroeurycomanone is a bioactive quassinoid exclusively identified in Eurycoma longifolia Jack (Simaroubaceae family), a slender tree indigenous to the lowland tropical forests of Southeast Asia. This species exhibits a distinct biogeographical distribution across Malaysia, Indonesia (Sumatra and Borneo), Thailand, Vietnam, Cambodia, and Laos, typically thriving in well-drained, acidic sandy soils below 500 meters elevation [1] [5]. The compound accumulates primarily in the root system, which may constitute up to 50% of the plant’s dry mass in mature specimens. Ecological studies indicate that genetic diversity and phytochemical yield—including 13,21-dihydroeurycomanone content—vary significantly across geographical regions due to soil composition, microclimate, and harvesting pressures. For instance, Malaysian populations (Penang and Pahang regions) demonstrate higher quassinoid concentrations than Thai or Indonesian variants, correlating with more intensive solar exposure and specific nutrient profiles [3] [10].

Table 1: Biogeographical Distribution of E. longifolia and Associated Quassinoid Yield

Region/CountrySoil PreferenceElevation RangeRelative 13,21-Dihydroeurycomanone Yield
Peninsular MalaysiaAcidic, sandy loam0–300 mHigh (0.8–1.2% dry root weight)
Sumatra (Indonesia)Volcanic, high organic100–500 mModerate (0.4–0.7%)
Central ThailandLateritic, well-drained50–400 mLow-Moderate (0.3–0.6%)
Southern VietnamAlluvial, acidic0–200 mModerate (0.5–0.9%)

Historical Context in Traditional Medicine Systems

Within Southeast Asian ethnomedicine, Eurycoma longifolia roots—termed "Tongkat Ali" or "Pasak Bumi"—have been utilized for centuries by healers in Malaysia, Indonesia, and Thailand. Decoctions and tonics derived from the roots were historically prescribed for malaria ("intermittent fever"), sexual dysfunction, fatigue, dysentery, and glandular swellings [1] [6]. While traditional preparations employed crude root extracts, modern phytochemical analyses confirm that 13,21-dihydroeurycomanone contributes critically to these bioactivities. Ethnopharmacological records from the Malay Peninsula (documented since the 19th century) describe root harvesting techniques optimized to maximize bitterness—a sensory indicator of quassinoid concentration—aligning with regions now known to produce high 13,21-dihydroeurycomanone yields [3] [10]. The compound’s isolation in the late 20th century marked a transition from whole-plant therapeutics to targeted molecular investigations, validating its role in the plant’s antipyretic and anti-infective properties [6].

Table 2: Traditional Applications vs. Contemporary Validation of 13,21-Dihydroeurycomanone-Containing Preparations

Traditional UseEthnomedical RegionModern Pharmacological Correlation
Malaria ("intermittent fever")Peninsular MalaysiaIC50 0.15 μg/mL vs. Plasmodium falciparum [6]
Sexual tonicSumatra, IndonesiaAndrogen receptor modulation in vitro [3]
Anti-fatigue agentCentral ThailandAMPK activation in muscle cells [8]
Dysentery treatmentSouthern VietnamInhibition of enteric protozoa (e.g., Blastocystis sp.) [7]

Position within Quassinoid Biosynthetic Pathways

13,21-Dihydroeurycomanone is a C20 quassinoid derived from the tetracyclic triterpenoid scaffold (prototype: tirucallol) through oxidative degradation and ring rearrangements. It occupies a terminal position in the E. longifolia quassinoid pathway, originating from eurycomanone (the most abundant quassinoid) via NADPH-dependent enzymatic reduction of the C13-C21 α,β-unsaturated ketone system [4] [9]. Key biosynthetic modifications include:

  • Precursor Relationship: Direct hydrogenation of eurycomanone’s C13-C21 double bond by a ketoreductase, yielding 13,21-dihydroeurycomanone’s saturated lactone moiety.
  • Structural Specificity: Unlike simpler quassinoids (e.g., quassin), it retains a highly oxygenated decalin core with C2, C11, and C20 carbonyls, C15 hydroxylation, and A-ring lactonization—features essential for bioactivity [4].
  • Chemotaxonomic Significance: Co-occurrence with eurycomanone, longilactone, and hydroxyklaineanones in root extracts defines chemotypes of E. longifolia. The ratio of dihydro- to non-hydrogenated analogs varies seasonally, peaking during the wet season due to water-dependent reductase activity [4] [8].

Table 3: Structural and Functional Differentiation from Biosynthetic Precursors

QuassinoidCore StructureBioactivity (IC50)Role in Pathway
EurycomanoneC13-C21 unsaturated ketoneAntimalarial: 0.008 μg/mL [6]Direct precursor
13,21-DihydroeurycomanoneC13-C21 saturated lactoneOsteogenic: 10 μM (ALP↑ 3.2-fold) [8]Terminal metabolite
14,15β-DihydroxyklaineanoneC14-C15 dihydroxylationCytotoxic (HL-60): 2.90 μM [4]Parallel branch product
LongilactoneC8-C30 δ-lactoneAntiproliferative (MCF-7): 8.20 μM [4]Competitive pathway metabolite

Molecular analyses confirm that cytochrome P450 monooxygenases (CYP71) and short-chain dehydrogenases (SDR) catalyze the late-stage modifications producing 13,21-dihydroeurycomanone. Its accumulation in root tissues suggests a defensive role against phytopathogens, consistent with the ecological function of quassinoids as allelochemicals [4] [9].

Compound Names Cited in Article:

  • 13,21-Dihydroeurycomanone
  • Eurycomanone
  • Longilactone
  • 14,15β-Dihydroxyklaineanone
  • Quassin
  • Tirucallol

Properties

CAS Number

129587-06-0

Product Name

13,21-Dihydroeurycomanone

IUPAC Name

(1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

Molecular Formula

C20H26O9

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1

InChI Key

PKICXNXDFYYYGH-QWRBDCSPSA-N

SMILES

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O

Canonical SMILES

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.